molecular formula C9H6F4O2 B1319560 3-Fluoro-2-(trifluoromethyl)phenylacetic acid CAS No. 897940-14-6

3-Fluoro-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1319560
CAS No.: 897940-14-6
M. Wt: 222.14 g/mol
InChI Key: MQDCRGGUZQIVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenylacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Comparison: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenylacetic acid backbone. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its similar compounds .

Properties

IUPAC Name

2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDCRGGUZQIVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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